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Compound of Interest

Compound Name: 8-Chloro-4-methylquinolin-5-ol

CAS No.: 16026-78-1

Cat. No.: B598097 Get Quote

Retrosynthetic Analysis & Strategy
The target molecule, 8-Chloro-4-methylquinolin-5-ol, features a quinoline scaffold with

specific substitution patterns that dictate the choice of starting materials:

The Pyridine Ring (Positions 1-4): Constructed via cyclization of an aniline derivative with an

-unsaturated ketone (Methyl Vinyl Ketone).

The Benzene Ring (Positions 5-8): Pre-functionalized. To achieve the 5-hydroxy and 8-chloro

pattern, the starting aniline must be 2-chloro-5-methoxyaniline (or 2-chloro-5-hydroxyaniline,

if compatible with oxidation conditions).

Note: Direct use of aminophenols in oxidative cyclizations can lead to polymerization

(tars). Therefore, the O-methyl protected route (followed by demethylation) is the standard

high-fidelity approach.

Reaction Pathway:

Condensation: 2-Chloro-5-methoxyaniline + Methyl Vinyl Ketone (MVK).

Cyclization: Acid-catalyzed intramolecular ring closure (Modified Doebner-Miller).

Deprotection (if required): Cleavage of the methyl ether to yield the free alcohol (5-ol).
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Safety & Handling Protocols (GLP)
Warning: This protocol involves corrosive acids, toxic reagents, and exothermic reactions.

Engineering Controls: All operations must be performed in a certified chemical fume hood.

PPE: Nitrile gloves (double-gloved for halogenated solvents), chemical splash goggles, and

a flame-resistant lab coat.

Specific Hazards:

Methyl Vinyl Ketone (MVK): Highly toxic by inhalation and skin absorption. Lachrymator.

Ferric Chloride (

): Corrosive and hygroscopic.

Reaction Profile: The Doebner-Miller reaction is notoriously exothermic; temperature

control is critical to prevent thermal runaway.

Step-by-Step Synthesis Protocol
Phase A: Catalyst Preparation (Activated Ferric Chloride
on Silica)
Rationale: The use of a solid-supported catalyst ("Silferc") improves yield and reduces tar

formation compared to traditional mineral acid methods.

Impregnation: Dissolve Ferric Chloride (

, anhydrous) in a minimal amount of volatile solvent (e.g., acetone).

Support: Add Silica Gel (230-400 mesh) to the solution.

Activation: Evaporate the solvent under reduced pressure and dry the resulting powder at

120°C for 2 hours. Store in a desiccator.

Phase B: Cyclization (Core Synthesis)
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Parameter Specification

Starting Material 2-Chloro-5-methoxyaniline (1.0 eq)

Reagent Methyl Vinyl Ketone (1.1 - 1.2 eq)

Catalyst on Silica (1.0 eq equiv. of Fe)

Solvent Glacial Acetic Acid

Lewis Acid Promoter
Zinc Chloride (

, anhydrous)

Procedure:

Solvation: In a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet,

and dropping funnel, dissolve 2-Chloro-5-methoxyaniline (10 mmol) in Glacial Acetic Acid (10

mL).

Catalyst Addition: Add the prepared

/Silica catalyst (approx. 1.25 g, containing ~10 mmol

) under a nitrogen atmosphere.[1] Stir for 5 minutes to ensure dispersion.

Controlled Addition: Slowly add Methyl Vinyl Ketone (11 mmol) dropwise over a period of 15–

20 minutes.

Critical Control Point: Monitor internal temperature.[1] Do not allow the exotherm to spike

uncontrollably.

Initial Heating: Heat the reaction mixture to 70–75°C and maintain for 1 hour.

Cyclization Promotion: Add anhydrous Zinc Chloride (

) (10 mmol). Increase temperature to reflux (~118°C) and maintain for 2 hours.

Mechanism:[2][3]
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acts as a dehydrating agent and Lewis acid to drive the final aromatization.

Workup:

Cool the mixture to room temperature.

Filter through a Celite pad to remove the silica catalyst.

Basify the filtrate with 10% NaOH solution (pH ~10). Caution: Exothermic neutralization.

Extract with Ethyl Acetate (

mL).[1]

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

Phase C: Demethylation (Target Isolation)
If the 5-methoxy intermediate was synthesized, convert to the 5-ol.

Reagent: Dissolve the crude 8-chloro-5-methoxy-4-methylquinoline in dry Dichloromethane

(DCM).

Cleavage: Cool to -78°C and add Boron Tribromide (

) (1M in DCM, 3.0 eq) dropwise.

Reaction: Allow to warm to room temperature and stir overnight.

Quench: Carefully quench with Methanol (exothermic).

Purification: Neutralize with

, extract with EtOAc, and purify via recrystallization (Ethanol) or flash chromatography.

Process Visualization (DOT Diagram)
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Start: 2-Chloro-5-methoxyaniline

Reaction: Modified Doebner-Miller
(Acetic Acid, 75°C -> Reflux)

 Dissolve in AcOH

Reagent: Methyl Vinyl Ketone (MVK)

 Dropwise Addition

Catalyst: FeCl3/Silica + ZnCl2

 Lewis Acid Activation

Intermediate: 8-Chloro-5-methoxy-4-methylquinoline

 Workup (NaOH/EtOAc)

Deprotection: BBr3 / DCM

 Ether Cleavage

Final Product: 8-Chloro-4-methylquinolin-5-ol

 Quench & Purify

Click to download full resolution via product page

Figure 1: Logical workflow for the synthesis of 8-Chloro-4-methylquinolin-5-ol, highlighting

the critical intermediate and deprotection step.

Quantitative Data Summary
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Metric Value / Range Notes

Molar Yield (Core) 55% - 65%
Typical for Doebner-Miller on

deactivated anilines.

Reaction Temp
70°C (Initial)

118°C (Reflux)

Staged heating prevents

polymerization.

Catalyst Load 1.0 Equivalent
Stoichiometric Lewis acid

required for dehydration.

Appearance Off-white to Beige Solid Upon recrystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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